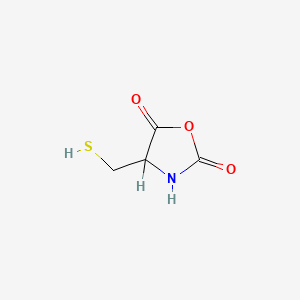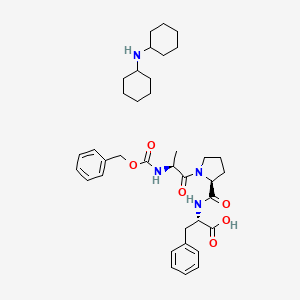
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is a chemical compound with the molecular formula C28H28O2P2 It is known for its unique structure, which includes four methylphenyl groups attached to a diphosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide typically involves the reaction of 4-methylphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:
4C7H7P+2H2O2→C28H28O2P2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the purification of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine derivative.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted diphosphane oxides.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide involves its interaction with molecular targets through its diphosphane core and methylphenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrakis(4-methoxyphenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-chlorophenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-bromophenyl)diphosphane 1,2-dioxide
Uniqueness
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
| 1060-21-5 | |
Fórmula molecular |
C28H28O2P2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
1-[bis(4-methylphenyl)phosphoryl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C28H28O2P2/c1-21-5-13-25(14-6-21)31(29,26-15-7-22(2)8-16-26)32(30,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clave InChI |
CDSNRMGAIFNIHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)



